molecular formula C36H41ClFN7O4 B13918293 2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile

2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile

Cat. No.: B13918293
M. Wt: 690.2 g/mol
InChI Key: YNNDZPKIWKCJSA-UIOOFZCWSA-N
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Description

2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolidinyl group, a naphthyl group, and a piperazinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to achieve maximum efficiency and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile include:

  • Compounds with similar pyrrolidinyl, naphthyl, and piperazinyl groups.
  • Analogous compounds with slight modifications in their functional groups or overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C36H41ClFN7O4

Molecular Weight

690.2 g/mol

IUPAC Name

tert-butyl (2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C36H41ClFN7O4/c1-23(38)33(46)44-19-18-43(20-25(44)13-15-39)32-27-14-17-42(30-12-6-9-24-8-5-11-28(37)31(24)30)21-29(27)40-34(41-32)48-22-26-10-7-16-45(26)35(47)49-36(2,3)4/h5-6,8-9,11-12,25-26H,1,7,10,13-14,16-22H2,2-4H3/t25-,26-/m0/s1

InChI Key

YNNDZPKIWKCJSA-UIOOFZCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Origin of Product

United States

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